1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
Description
1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound that features an azepane ring and an indole moiety
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-16(14-9-5-6-10-15(14)19(13)2)17(21)18(22)20-11-7-3-4-8-12-20/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCAMTATVUFBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One possible route could involve the alkylation of an indole derivative followed by the introduction of the azepane ring through nucleophilic substitution. The reaction conditions may include the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features could interact with biological targets, leading to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound could be studied for its pharmacological properties. Researchers might explore its efficacy and safety in treating various diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione might include other indole derivatives or compounds featuring azepane rings. Examples could include:
- 1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- 1-(piperidin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features. The presence of both an azepane ring and an indole moiety may confer unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-(Azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound belonging to the class of indole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and drug development. Understanding its biological activity involves exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C_{21}H_{29}N_{3}O_{2}, and it features an indole core, an azepane ring, and an oxoacetamide group. The structural uniqueness of this compound may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C_{21}H_{29}N_{3}O_{2} |
| Molecular Weight | 357.48 g/mol |
| CAS Number | 862832-03-9 |
| IUPAC Name | N-[3-(azepan-1-yl)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
The biological activity of this compound is largely attributed to its interaction with various molecular targets such as enzymes and receptors. Indole derivatives are known to exhibit diverse mechanisms of action:
- Enzyme Inhibition : Compounds with indole structures can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the azepane ring may enhance binding affinity to neurotransmitter receptors, influencing physiological responses.
Research indicates that the oxoacetamide group may facilitate interactions with biological targets, leading to significant pharmacological effects.
Anticancer Properties
Studies have shown that indole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been demonstrated in vitro. For example:
- Case Study : In a study involving various cancer cell lines, the compound exhibited IC50 values indicating effective cytotoxicity against breast and lung cancer cells.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(piperidin-1-yl)propyl)-2-(indol-3-yl) | Piperidine ring instead of azepane | Moderate anticancer activity |
| N-(3-(azepan-1-yl)propyl)-2-(indol-3-yl) | Lacks 1,2-dimethyl substitution | Lower receptor affinity |
| N-(3-(azetidine-1-yl)propyl)-indole | Azetidine ring | Limited antimicrobial activity |
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity:
- Synthesis Methods : The synthesis typically involves multiple steps including Fischer indole synthesis and acylation reactions.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:
- Study Results : Administration in murine models demonstrated significant tumor reduction rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
